molecular formula C10H15ClN2 B2421280 N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride CAS No. 867008-56-8

N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride

Cat. No.: B2421280
CAS No.: 867008-56-8
M. Wt: 198.69
InChI Key: TZMZCRKVBGXALS-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group and a pyridinyl group

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-8(12-9-5-6-9)10-4-2-3-7-11-10;/h2-4,7-9,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMZCRKVBGXALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropylamine with 2-bromo-1-(pyridin-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride is investigated for its potential therapeutic properties. Its structural characteristics make it suitable for developing novel drugs targeting specific diseases, particularly in oncology and neurology.

Research indicates that this compound exhibits notable biological activities:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 cells. The compound has shown selective activity towards cancerous cells while sparing normal cells .
  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity by binding to active or allosteric sites. This interaction influences various biochemical pathways, making it a subject of interest for drug discovery .

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, compounds with similar structures have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

Study on Cytotoxicity

In vitro studies have indicated that this compound exhibits significant cytotoxic effects at low micromolar concentrations against breast cancer cell lines. This suggests a promising avenue for developing targeted cancer therapies.

Mechanism Exploration

Research has focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It has been shown to alter cell cycle dynamics, decreasing the number of cells in the G2/M phase while increasing markers associated with apoptosis .

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid
  • **2-(Pyridin-2-yl) pyrimidine derivatives

Uniqueness

N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the pyridinyl group offers potential for various interactions with biological targets.

Biological Activity

N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a pyridine ring attached to a cyclopropanamine moiety. The presence of the pyridine group is significant as it often enhances the biological activity of compounds through interactions with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures may inhibit pathways such as the Hypoxia Inducible Factor (HIF) pathway, which is crucial for tumor adaptation under hypoxic conditions. For instance, studies have shown that related compounds can disrupt the formation of transcriptional complexes involving HIF-1α and p300/CBP, leading to reduced tumor growth in various cancer models .

In Vitro Studies

In vitro assays are essential for assessing the efficacy of this compound. Key findings include:

  • Anticancer Activity : Compounds structurally related to this compound have demonstrated significant anticancer activity in cell lines representing various cancers, including brain and pancreatic cancer. The inhibition of HIF pathways has been linked to reduced cell proliferation and increased apoptosis in these models .
  • Antimicrobial Activity : Similar derivatives have shown promising antimicrobial properties against pathogens like Mycobacterium tuberculosis. For example, related compounds exhibited minimal inhibitory concentrations (MICs) comparable to established antitubercular drugs, suggesting that this compound may also possess antimicrobial properties .

In Vivo Studies

In vivo studies provide further insights into the pharmacological potential of this compound:

  • Animal Models : Research involving animal models has indicated that compounds similar to this compound exhibit significant reductions in tumor sizes when administered at specific dosages. These studies often employ formulations to enhance bioavailability due to the compound's poor solubility in aqueous environments .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study evaluated the effect of a related compound on tumor growth in mice. The results indicated a dose-dependent reduction in tumor volume, supporting further exploration into its use as an anticancer agent.
  • Antimicrobial Applications : Another investigation focused on the antimicrobial properties against resistant strains of bacteria and fungi, showing efficacy that warrants further development into therapeutic agents for infectious diseases.

Summary Table of Biological Activities

Biological ActivityAssay TypeObservations
AnticancerIn vitroSignificant reduction in cell viability in cancer lines
AntimicrobialIn vitroMIC comparable to standard treatments for tuberculosis
Tumor Growth ReductionIn vivoDose-dependent reduction in tumor size

Q & A

Q. What are the recommended synthetic routes for N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride?

A common method involves reductive amination of cyclopropanamine with pyridine-2-carbaldehyde derivatives, followed by hydrochloric acid salt formation. Key steps include:

  • Condensation of cyclopropanamine with 2-acetylpyridine under inert conditions.
  • Reduction using sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C, H₂) .
  • Final purification via recrystallization or column chromatography. Characterization by 1H^1H-NMR (e.g., cyclopropane proton signals at δ 0.5–1.5 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. What safety protocols are essential for handling this compound in the lab?

While specific hazard data for this compound is limited, general precautions for cyclopropanamine derivatives include:

  • Use of nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Storage in a cool, dry environment (<25°C) under nitrogen to prevent hygroscopic degradation .
  • Work in a fume hood to minimize inhalation risks, especially during weighing or solvent evaporation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is optimal for structural elucidation:

  • Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Use SHELXL or SHELXTL for refinement, leveraging high-resolution data (≤0.8 Å) to model cyclopropane ring geometry and hydrochloride counterion interactions .
  • Validate hydrogen bonding networks (e.g., N–H···Cl distances) to confirm salt formation .

Q. What analytical strategies identify and quantify impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of acetonitrile and 0.1% trifluoroacetic acid.
  • Compare retention times against reference standards (e.g., unreacted 2-acetylpyridine or byproducts like N-alkylated derivatives) .
  • Mass spectrometry (LC-MS) confirms impurity structures via fragmentation patterns .

Q. How can receptor-binding assays assess its pharmacological activity?

Target-specific assays (e.g., GPCRs or ion channels) are critical:

  • Radioligand displacement: Incubate with 3H^3H-labeled ligands (e.g., serotonin or dopamine analogs) to measure IC₅₀ values .
  • Functional assays: Monitor intracellular cAMP levels (for Gαs-coupled receptors) or calcium flux (e.g., FLIPR assays) .
  • Cross-validate with computational docking (e.g., AutoDock Vina) to predict binding poses in pyridine-containing receptors .

Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be resolved?

Apply multi-technique validation:

  • 13C^{13}C-NMR to resolve cyclopropane carbon shifts (δ 5–15 ppm) and pyridine ring carbons (δ 120–150 ppm) .
  • IR spectroscopy to confirm amine N–H stretches (3200–3400 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H bands at 2500–3000 cm⁻¹) .
  • Computational modeling (e.g., DFT with Gaussian) to simulate spectra and compare with experimental data .

Q. What stability studies are required for long-term storage?

Conduct accelerated degradation studies under ICH guidelines:

  • Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks .
  • Monitor decomposition via HPLC purity assays and TGA/DSC for thermal stability (e.g., melting point shifts) .
  • Store lyophilized samples at –20°C with desiccants to prolong shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.